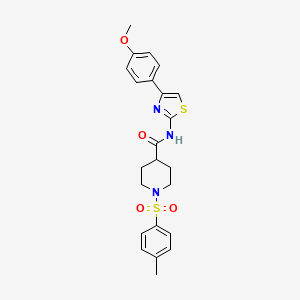

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Descripción

N-(4-(4-Methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a synthetic small molecule featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a 1-tosylpiperidine-4-carboxamide moiety at position 2. This compound belongs to a broader class of thiazole derivatives, which are widely studied for their diverse pharmacological activities, including ion channel modulation, anti-inflammatory, and anticonvulsant effects . The 4-methoxy group on the phenyl ring is a recurring pharmacophore in bioactive molecules, often influencing binding affinity and metabolic stability. The tosylpiperidine group introduces steric bulk and sulfonamide functionality, which may enhance target selectivity and pharmacokinetic properties .

Propiedades

IUPAC Name |

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-16-3-9-20(10-4-16)32(28,29)26-13-11-18(12-14-26)22(27)25-23-24-21(15-31-23)17-5-7-19(30-2)8-6-17/h3-10,15,18H,11-14H2,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMWHNLEKGGIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenylamine with α-haloketones under acidic conditions.

Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate amine precursors.

Tosylation: The tosyl group is added by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.

Final Coupling: The final step involves coupling the thiazole and piperidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance

Actividad Biológica

N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, commonly referred to as ML277, is a synthetic compound that has garnered attention for its biological activity, particularly as a selective activator of the KCNQ1 potassium channel. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Basic Information

- Chemical Name : N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

- CAS Number : 1401242-74-7

- Molecular Formula : C23H25N3O4S2

- Molecular Weight : 471.59 g/mol

- Purity : ≥98% (HPLC)

Structural Characteristics

The compound's structure features a thiazole ring, a piperidine moiety, and a tosyl group, contributing to its pharmacological properties. The presence of the methoxyphenyl group enhances its lipophilicity, which is critical for membrane permeability.

ML277 is primarily recognized for its role as a selective activator of KCNQ1 channels , with an effective concentration (EC50) of approximately 260 nM. This selectivity is significant as it exhibits over 100-fold selectivity against other KCNQ channels (KCNQ2 and KCNQ4) and the hERG potassium channel, which is crucial in cardiac repolarization processes .

Cardiovascular Effects

KCNQ1 channels are essential in cardiac action potential repolarization. By activating these channels, ML277 may have potential therapeutic implications in treating conditions such as long QT syndrome and other cardiac arrhythmias. The selective activation of KCNQ1 can help stabilize cardiac rhythm without affecting other potassium channels that could lead to adverse effects.

Neurological Effects

Emerging research suggests that KCNQ1 activation may also influence neuronal excitability. Given the role of potassium channels in neurotransmission, ML277 could potentially be explored for its effects on neurological disorders characterized by altered excitability.

Case Studies and Experimental Results

- High-Throughput Screening : A study utilizing high-throughput screening identified ML277 as a potent KCNQ1 activator from a library of over 300,000 compounds. The screening employed depolarization-triggered thallium influx to measure channel activation .

- Selectivity Studies : Detailed selectivity assays demonstrated that ML277 does not activate KCNQ2 or KCNQ4 channels effectively, confirming its potential use in therapies targeting specific ion channel dysfunctions without off-target effects .

- In Vivo Studies : Preliminary animal studies indicate that ML277 may positively influence cardiac function by enhancing KCNQ1 activity during stress conditions, suggesting a protective role against arrhythmias .

Data Summary Table

| Parameter | Value |

|---|---|

| EC50 (KCNQ1) | 260 nM |

| Selectivity Ratio | >100-fold vs. KCNQ2/KCNQ4/hERG |

| Molecular Weight | 471.59 g/mol |

| Purity | ≥98% (HPLC) |

Aplicaciones Científicas De Investigación

Pharmacological Significance

1.1 Potassium Channel Activation

ML277 is primarily recognized as a potent and selective activator of the KCNQ1 potassium channel (also known as Kv7.1). It exhibits an effective concentration (EC50) of approximately 260 nM, indicating its strong ability to enhance KCNQ1 currents in cardiomyocytes . This activation plays a crucial role in cardiac repolarization, making it a candidate for treating conditions such as Long QT Syndrome, which is characterized by delayed cardiac repolarization and increased risk of arrhythmias.

1.2 Selectivity Profile

The compound demonstrates significant selectivity for KCNQ1 over other potassium channels such as KCNQ2 and KCNQ4, with over 100-fold selectivity noted . This selectivity is vital for minimizing side effects associated with broader potassium channel activators.

Drug Discovery Applications

2.1 Lead Compound in Medicinal Chemistry

ML277 serves as a valuable lead compound in medicinal chemistry for the development of new drugs targeting cardiac ion channels. Its structure-activity relationship (SAR) studies have provided insights into the modifications that can enhance its efficacy and metabolic stability . For instance, alterations to the sulfonamide moiety have been explored to optimize its pharmacokinetic properties.

2.2 In Vitro Studies

In vitro studies have demonstrated ML277's potential to augment the IKs current (the slow component of the delayed rectifier potassium current), which is essential for maintaining normal cardiac rhythm . These findings underscore its utility in preclinical studies aimed at understanding ion channel dynamics and their implications in cardiac health.

Case Studies and Research Findings

3.1 Metabolic Stability and Clearance

Research has highlighted ML277's metabolic pathways and clearance rates in both human and rat models. The compound showed high plasma protein binding and was unstable towards oxidative metabolism, leading to predictions of high clearance rates . Subsequent modifications aimed at improving metabolic stability have led to derivatives with enhanced pharmacokinetic profiles while retaining biological activity.

3.2 Clinical Implications

The implications of ML277's action on KCNQ1 extend beyond basic research; it holds promise for clinical applications in treating arrhythmias. Its selective activation could provide therapeutic benefits without the risks associated with non-selective potassium channel blockers.

Data Tables

| Species | Clearance Rate (mL/min/kg) | Plasma Protein Binding (%) |

|---|---|---|

| Human | 18.0 | <0.01 |

| Rat | 64.7 | <0.01 |

Comparación Con Compuestos Similares

Structure-Activity Relationship (SAR) Analysis

Thiazole Substituents :

- The 4-methoxyphenyl group on the thiazole ring is critical for activity across multiple analogs. In ML277, this group contributes to Kv7.1 selectivity, while in anticonvulsant Compound 1 (), it enhances protection against tonic seizures .

- Replacement with 4-bromophenyl (Compound 50, ) shifts activity to NF-κB signaling, suggesting electronic properties (e.g., electron-withdrawing vs. donating) influence target engagement .

Amide-Linked Moieties :

- Tosylpiperidine vs. Piperazine : ML277’s tosylpiperidine-2-carboxamide is essential for Kv7.1 activation, whereas piperazine-acetamide derivatives () target MMPs, likely due to differences in hydrogen bonding and steric interactions .

- Positional Isomerism : The target compound’s tosylpiperidine-4-carboxamide (vs. ML277’s 2-carboxamide) may alter binding pocket accessibility, though experimental data are lacking.

Sulfonamide/Carboxamide Linkers :

Pharmacological and Pharmacokinetic Profiles

- ML277 : Demonstrates high metabolic stability and oral bioavailability in preclinical models, attributed to the tosyl group’s resistance to enzymatic degradation .

- Cardioprotective Analogs () : The hydrazine hydrobromide group improves solubility but may limit CNS penetration compared to neutral carboxamides .

- Anti-inflammatory Compounds () : Piperazine-linked derivatives exhibit moderate plasma protein binding (70–80%), suggesting favorable tissue distribution .

Q & A

Q. What is the synthetic route for ML277, and what key steps ensure enantiomeric purity?

ML277 is synthesized via a three-step process:

- Step 1 : Coupling (R)-N-Boc-2-piperidine carboxylic acid with 4-(4-methoxyphenyl)thiazol-2-amine using HATU/DIEA in DMF to yield the Boc-protected intermediate .

- Step 2 : Boc deprotection with TFA/DCM to generate the free amine.

- Step 3 : Sulfonamide formation by reacting the amine with 4-methylphenylsulfonyl chloride under basic conditions (TEA/DCM) . Enantiomeric purity is ensured by starting with the (R)-configured Boc-piperidine precursor, as stereochemical integrity is critical for KCNQ1 activation .

Q. Which structural motifs in ML277 are essential for KCNQ1 activation?

Key motifs include:

- 4-(4-Methoxyphenyl)thiazole : Replacement or modification (e.g., halogenation, alkylation) abolishes activity, indicating its role in target binding .

- Tosylpiperidine : The 4-methylphenylsulfonamide group is optimal; substitutions (e.g., morpholine, pyrrolidine) reduce potency by >10-fold .

- Piperidine ring : Expansion or contraction of the 6-membered ring significantly diminishes activity, highlighting geometric constraints in the binding pocket .

Q. How was ML277 screened for selectivity against related potassium channels?

ML277 was tested against KCNQ2 and KCNQ4 using electrophysiological assays (e.g., patch-clamp). At 10 µM, it showed no activation of KCNQ2/4, confirming selectivity for KCNQ1 . Additional screening against 50+ ion channels/transporters (e.g., hERG, Nav1.5) further validated specificity .

Advanced Research Questions

Q. How do SAR contradictions in the sulfonamide region inform rational design?

Despite the tolyl group being optimal, the meta-methyl analog (10a) retained potency (EC50 = 1.38 µM), while para-substitutions (e.g., 4-Cl, 4-NO2) abolished activity. This suggests steric tolerance at the meta position but strict electronic requirements at the para position . Methodologically, iterative substitutions combined with molecular docking (e.g., using KCNQ1 homology models) can resolve these contradictions .

Q. What experimental strategies address the narrow SAR window in the thiazole region?

The 4-(4-methoxyphenyl)thiazole moiety is irreplaceable (all analogs in Table 4, 14a–o, were inactive). To probe this:

- Crystallography : Co-crystallization of ML277 with KCNQ1 to map binding interactions.

- Propargyl tagging : Introduce clickable handles (e.g., alkynes) for photoaffinity labeling to identify proximal residues .

- Fragment-based screening : Identify minimal thiazole-binding fragments to guide hybrid designs .

Q. How can metabolic stability of ML277 be improved without compromising potency?

ML277’s metabolic liabilities (e.g., sulfonamide cleavage) can be addressed via:

- Isosteric replacement : Substitute the sulfonamide with a sulfamide or sulfonic ester.

- Deuterium incorporation : Stabilize labile C-H bonds (e.g., in the piperidine ring) .

- Prodrug strategies : Mask the sulfonamide as a bioreversible ester or amide . Stability assays (e.g., liver microsomes, CYP450 profiling) should accompany modifications.

Q. What methods resolve discrepancies in piperidine ring modifications?

While piperidine is optimal (EC50 = 220 nM), thiomorpholine (11e) retains partial activity (EC50 = 600 nM). To reconcile this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.